molecular formula C26H28N4O3 B4064093 N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No.: B4064093
M. Wt: 444.5 g/mol
InChI Key: MCJMHWQVTOPEHS-UHFFFAOYSA-N
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Description

N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.21614077 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-catalysed Carbonylation Reactions

One related study discusses the palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, indicating the potential use of N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline in synthesizing complex organic molecules. This process can lead to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents used. This showcases the compound's potential application in the synthesis of pharmacologically relevant molecules (Ács et al., 2006).

Antihistaminic Activity

Another area of research involves the synthesis and biological evaluation of benzimidazole derivatives for their antihistaminic activity. Benzimidazole derivatives are known for their pharmacological activities, and their modification can lead to novel antihistaminics. This suggests that compounds similar to this compound could be explored for their potential antihistaminic properties, contributing to the development of new therapeutic agents for allergic diseases (Gadhave et al., 2012).

Fluorescent Probes Development

Research into the thiolysis of NBD (7-nitro-1,2,3-benzoxadiazole) amines for the development of H2S probes suggests that similar nitroaniline compounds could be useful in creating fluorescent probes for bioimaging. This research indicates that piperazinyl-based NBD probes can efficiently react with micromolar H2S, suggesting the potential for this compound derivatives to serve as fluorescent probes for detecting H2S or other biological analytes in vivo (Song et al., 2016).

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-2-20-8-10-22(11-9-20)26(31)29-16-14-28(15-17-29)23-12-13-25(30(32)33)24(18-23)27-19-21-6-4-3-5-7-21/h3-13,18,27H,2,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJMHWQVTOPEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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